molecular formula C16H13FN4O2S B2519357 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide CAS No. 1226446-74-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2519357
CAS No.: 1226446-74-7
M. Wt: 344.36
InChI Key: GQHPWMIIYPXEKS-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Approaches

    Research has explored novel synthetic routes and characterizations of compounds with pyrazole and thiophene moieties, highlighting the complexity and versatility of these structures in chemical synthesis. For instance, the synthesis of pyrazole-sulfonamide derivatives has demonstrated their potential for further functionalization and application in medicinal chemistry, underscoring the adaptability of these frameworks for various scientific applications (Mert et al., 2014).

  • Characterization and Structural Analysis

    The detailed analytical characterization of compounds, including crystal structure analysis, chromatographic, and spectroscopic techniques, is crucial for understanding their properties and potential uses. Studies have reported on the synthesis, characterization, and crystal structures of derivatives, offering insights into the molecular arrangements and interactions that underpin their functionality (Jasinski et al., 2012).

Potential Applications in Scientific Research

  • Antimicrobial and Antiproliferative Activities

    Some derivatives have been tested for their in vitro antiproliferative activities against various cell lines, showing promise for applications in developing new therapeutic agents. For example, a series of pyrazole-sulfonamide derivatives displayed cell-selective effects against tumor cells, suggesting their potential in cancer research (Mert et al., 2014).

  • Material Science and Photovoltaic Applications

    Compounds incorporating fluorophenyl and thiophene units have been explored for their utility in polymer photovoltaic applications, indicating the role of such molecules in the development of new materials for energy conversion and storage (Li et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, as well as investigations into its biological activity. This could include in vitro and in vivo studies to determine its potential as a pharmaceutical .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-9-6-13(20-23-9)16(22)18-15-12-7-24-8-14(12)19-21(15)11-4-2-10(17)3-5-11/h2-6H,7-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPWMIIYPXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.